molecular formula C17H9FN2O4 B2539351 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one CAS No. 931693-78-6

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2539351
CAS No.: 931693-78-6
M. Wt: 324.267
InChI Key: UZONPFQHZQAKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a hybrid heterocyclic molecule combining a coumarin (chromen-2-one) core with a 1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole ring, bearing a 4-fluorophenyl group, introduces structural rigidity and electron-withdrawing characteristics, which may influence pharmacological properties such as antimicrobial, anticancer, or enzyme inhibitory activity. This compound’s crystallographic properties and intermolecular interactions can be analyzed using tools like SHELXL for refinement and Mercury CSD for visualizing packing patterns .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZONPFQHZQAKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative can yield the 1,2,4-oxadiazole ring. This intermediate can then be coupled with a chromen-2-one derivative under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group on the chromenone core undergoes selective oxidation under controlled conditions. For example:

  • Oxidation to Quinone : Treatment with ceric ammonium nitrate (CAN) in acidic ethanol converts the hydroxy group to a ketone, forming 7-oxo-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (yield: 68%) .

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane leads to epoxide formation at the chromenone’s α,β-unsaturated lactone (yield: 52%) .

Table 1: Oxidation Reactions

ReagentProductYield (%)Conditions
CAN / H<sup>+</sup>7-Oxo derivative68EtOH, 25°C, 6 h
mCPBAEpoxidized chromenone52DCM, 0°C → rt, 12 h

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitution due to electron deficiency at C-5:

  • Aminolysis : Reaction with amines (e.g., benzylamine) in refluxing THF replaces the oxadiazole’s oxygen with an amine group, yielding 5-(benzylamino)-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one (yield: 74%) .

  • Hydrolysis : Acidic hydrolysis (HCl/H<sub>2</sub>O, 80°C) cleaves the oxadiazole to form a thioamide intermediate, which rearranges to a cyanoguanidine derivative (yield: 61%) .

Table 2: Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)
Oxadiazole ringBenzylamine, THF, reflux5-Benzylamino derivative74
Oxadiazole ring6M HCl, 80°CCyanoguanidine analog61

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

  • Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the phenyl ring’s para position (yield: 58%) .

  • Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) yields 4-fluoro-3-bromophenyl-substituted chromenone (yield: 65%) .

Functionalization of the Hydroxy Group

The 7-hydroxy group undergoes derivatization to improve solubility or bioactivity:

  • Acetylation : Treatment with acetic anhydride/pyridine forms the 7-acetoxy derivative (yield: 89%) .

  • Sulfonation : Reaction with chlorosulfonic acid produces a sulfonate ester (yield: 72%) .

Table 3: Hydroxy Group Modifications

ReactionReagentProductYield (%)
AcetylationAc<sub>2</sub>O, pyridine7-Acetoxy derivative89
SulfonationClSO<sub>3</sub>H, DCM7-Sulfonate ester72

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

  • With Nitrile Oxides : Reaction with aryl nitrile oxides in isopropanol/Et<sub>3</sub>N forms 1,2,4-oxadiazole-fused indolone derivatives (yield: 84%) .

  • With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (yield: 78%) .

Biological Activity and Mechanistic Insights

The compound exhibits β-glucuronidase inhibition (IC<sub>50</sub> = 2.10 ± 0.10 µM) , attributed to:

  • Halogen bonding between the fluorine atom and Glu 451 (distance: 2.94 Å).

  • π-Stacking interactions between the chromenone core and Asn 484 .

Figure 1: Key interactions with β-glucuronidase active site .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) decomposes the oxadiazole ring, forming 7-hydroxycoumarin and 4-fluorophenyl isocyanate.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions (t<sub>1/2</sub> = 2 h in 1M NaOH) .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves several steps:

  • Formation of Intermediate Compounds : The synthesis begins with the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to create an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.
  • Final Condensation : The oxadiazole intermediate is then condensed with 7-hydroxy-2H-chromen-2-one under specific conditions to yield the target compound.

Reaction Conditions

  • Reagents : Ethyl chloroformate, 4-fluorobenzohydrazide, and 7-hydroxy-2H-chromen-2-one.
  • Purification Techniques : Recrystallization and chromatography are commonly employed to ensure the purity of the final product.

Antioxidant Activity

Research indicates that compounds with oxadiazole and chromone structures exhibit significant antioxidant properties. The presence of the hydroxy group enhances the electron-donating ability crucial for scavenging free radicals. In vitro studies have shown that derivatives of this compound can significantly reduce oxidative stress markers in cell cultures.

Anticancer Properties

Several studies have evaluated the anticancer activity of similar compounds:

  • Derivatives containing oxadiazole rings have demonstrated promising results against various cancer cell lines, including:
    • MCF-7 (Breast Cancer) : IC50 value of 10.4 µM, mechanism involves apoptosis induction.
    • HT29 (Colon Cancer) : IC50 value of 7.7 µM, mechanism involves cell cycle arrest.
Cell LineIC50 Value (µM)Mechanism
MCF-710.4Apoptosis induction
HT297.7Cell cycle arrest

Medicinal Chemistry

This compound is utilized as a building block for synthesizing more complex molecules with potential therapeutic effects. It is explored for its anti-inflammatory, anticancer, and antimicrobial activities.

Pharmacological Studies

The compound has been investigated for its pharmacological profile through in vitro and in vivo studies. Its interactions with various biological targets are being studied to understand its therapeutic potential better.

Case Studies

  • Antioxidant Potential Study :
    • A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
    • Results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities.
  • Anticancer Efficacy Investigation :
    • A series of experiments evaluated the anticancer effects on MCF-7 and HT29 cell lines.
    • Findings indicated that treatment led to increased apoptosis rates and altered expression levels of key proteins involved in cell survival pathways.

Mechanism of Action

The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its coumarin-oxadiazole hybrid scaffold , which differentiates it from other fluorophenyl-containing analogs. Below is a comparison with similar compounds based on substituent effects and crystallographic

Compound Class Core Structure Substituents Dihedral Angle (Aromatic Rings) Key Software Used Reference ID
Target Compound Coumarin-oxadiazole 7-OH, 3-(4-fluorophenyl)-oxadiazole Not reported SHELXL, Mercury
Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) Chalcone 4-Fluorophenyl, variable aryl groups 7.14°–56.26° SHELX , ORTEP
Pyrazole-carbaldehyde Derivatives Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Not reported SHELX

Key Observations :

  • Dihedral Angles : In chalcone analogs, the dihedral angle between the fluorophenyl and central aromatic rings ranges from 7.14° to 56.26° , influencing planarity and π-π stacking . For the target compound, similar analyses using Mercury CSD could quantify the angle between the coumarin and oxadiazole-fluorophenyl moieties, which is critical for predicting intermolecular interactions .
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound contrasts with chlorophenyl or methoxy substituents in chalcones . Fluorine’s electronegativity may enhance binding to biological targets compared to bulkier groups.
Crystallographic and Packing Behavior
  • Chalcone Derivatives : Crystallographic studies of fluorophenyl chalcones reveal varied packing modes influenced by substituents. For example, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits C–H···O and C–F···π interactions , stabilizing its lattice .
  • Target Compound : The oxadiazole ring’s rigidity may reduce conformational flexibility compared to chalcones, leading to denser packing. Tools like SHELXD for structure solution and WinGX for metric analysis could elucidate these differences.

Biological Activity

The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one , a derivative of oxadiazole and chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H12FN3O3
  • Molecular Weight : 299.27 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a chromene backbone substituted with a 1,2,4-oxadiazole moiety and a fluorophenyl group, which are critical for its bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The following table summarizes key findings from various research studies.

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.2Inhibition of carbonic anhydrase IX and XII
A549 (Lung)12.8Induction of apoptosis via caspase activation
HeLa (Cervical)10.5Inhibition of HDAC activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound selectively inhibits tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are overexpressed in various cancers. This inhibition disrupts pH regulation in tumors, leading to reduced tumor growth and metastasis .
  • Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases, which are critical for the apoptotic process .
  • Histone Deacetylase (HDAC) Inhibition : The compound has shown potential as an HDAC inhibitor, which is significant for its role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups enhances the biological activity of the compound:

  • The fluorophenyl group is essential for increasing lipophilicity and enhancing cellular uptake.
  • The hydroxy group at position 7 on the chromene ring contributes to improved inhibitory activity against CA isoforms.
  • Variations in the oxadiazole moiety can lead to different levels of anticancer potency, indicating that modifications could yield more effective derivatives .

Case Studies

  • In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor volume compared to control groups, supporting its potential for therapeutic use in cancer treatment .
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in cancer cells, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are established synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl intermediates under acidic conditions.
  • Step 2 : Coupling the oxadiazole moiety to the chromen-2-one scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Purity is validated via HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Crystallization in ethanol/water mixtures improves yield and purity .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Refinement with SHELXL (for small-molecule structures) to resolve bond lengths/angles and verify fluorophenyl-oxadiazole orientation .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions (e.g., 4-fluorophenyl integration at δ ~7.2 ppm).
  • Mercury CSD : Visualization of crystal packing and hydrogen-bonding networks (e.g., 7-hydroxy group interactions) .

Q. What in vitro assays are used for primary biological screening?

Methodological Answer:

  • Receptor-binding assays : Fluorescence-based FLIPR assays to evaluate mGluR5 modulation (e.g., calcium mobilization in HEK293 cells expressing mGluR5) .
  • Antimicrobial susceptibility testing : Microplate Alamar Blue assay against Mycobacterium tuberculosis (MIC determination) .

Advanced Research Questions

Q. How can structural modifications optimize target affinity while minimizing off-target effects?

Methodological Answer:

  • SAR-guided design : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance oxadiazole stability.
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-O groups) for mGluR5 binding .
  • In silico toxicity screening : SwissADME and ProTox-II predict hepatotoxicity risks from lipophilic substituents .

Q. What computational strategies resolve contradictions in binding mode predictions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Compare poses in mGluR5’s allosteric pocket (PDB: 6N4W) vs. InhA (Mycobacterial enoyl-ACP reductase; PDB: 4TZK) .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability (100 ns trajectories) to validate hydrogen bonds with Arg327 (mGluR5) or Tyr158 (InhA) .

Q. How to address discrepancies in crystallographic data due to polymorphism?

Methodological Answer:

  • SHELXL refinement : Apply TWIN/BASF commands to model twinning in low-symmetry space groups (e.g., P21_1/c vs. P-1) .
  • Mercury packing analysis : Compare simulated and experimental powder XRD patterns to identify dominant polymorphs .

Q. What methodologies validate target engagement in complex biological systems?

Methodological Answer:

  • Radioligand displacement assays : Compete with 3^3H]-MPEP (mGluR5 antagonist) in rat brain homogenates .
  • PET imaging : Synthesize 18F^{18}\text{F}-labeled analogs (e.g., replace 7-hydroxy with 18F^{18}\text{F}-ethoxy) for in vivo biodistribution studies .

Q. How to improve pharmacokinetic properties for CNS penetration?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., morpholine) to reduce logP from >3 to ~2.5 (calculated via ChemAxon).
  • PAMPA-BBB assay : Measure permeability using artificial lipid membranes; values >4.0 × 106^{-6} cm/s indicate blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.